

Application Notes: Analysis of Tinengotinib-Induced Cell Cycle Arrest via Flow Cytometry

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Compound of Interest

Compound Name: *Tinengotinib*

Cat. No.: *B10827977*

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Introduction

Tinengotinib (TT-00420) is a novel, orally active, spectrum-selective small-molecule kinase inhibitor with potent anti-tumor activity.[1] It functions as a multi-kinase inhibitor, strongly targeting Aurora A/B, Fibroblast Growth Factor Receptors (FGFR1/2/3), Vascular Endothelial Growth Factor Receptors (VEGFRs), Janus Kinases (JAK1/2), and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3][4] This multi-targeted approach allows **Tinengotinib** to concomitantly regulate several key pathways involved in cancer cell proliferation, angiogenesis, and immune responses.[5][6] The primary mechanism for inducing cell cycle arrest is through the potent inhibition of Aurora A and Aurora B kinases, which are crucial for mitotic progression.[1][2] This inhibition leads to a G2/M phase arrest in the cell cycle.[1] These application notes provide a detailed protocol for analyzing **Tinengotinib**-induced cell cycle arrest in cancer cell lines using flow cytometry with propidium iodide (PI) staining.

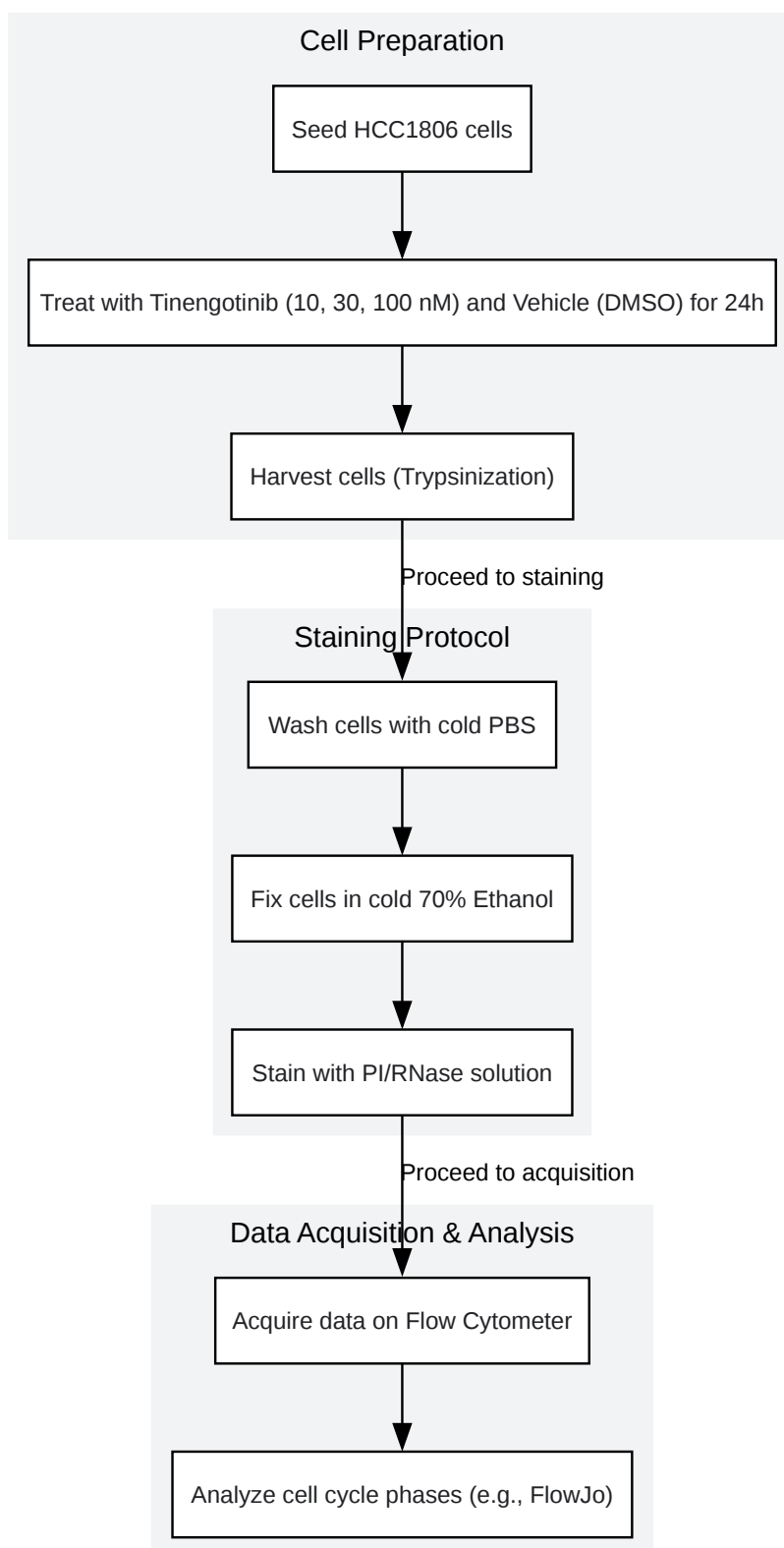
Data Presentation

The following table summarizes the quantitative data from a study on the effects of **Tinengotinib** on the cell cycle of the triple-negative breast cancer (TNBC) cell line, HCC1806. Cells were treated with varying concentrations of **Tinengotinib** for 24 hours before analysis.

Treatment Group	G0/G1 Phase (%)	S Phase (%)	G2/M Phase (%)
Vehicle (DMSO)	45.3	35.1	19.6
Tinengotinib (10 nM)	38.9	28.5	32.6
Tinengotinib (30 nM)	20.7	15.8	63.5
Tinengotinib (100 nM)	10.2	5.4	84.4

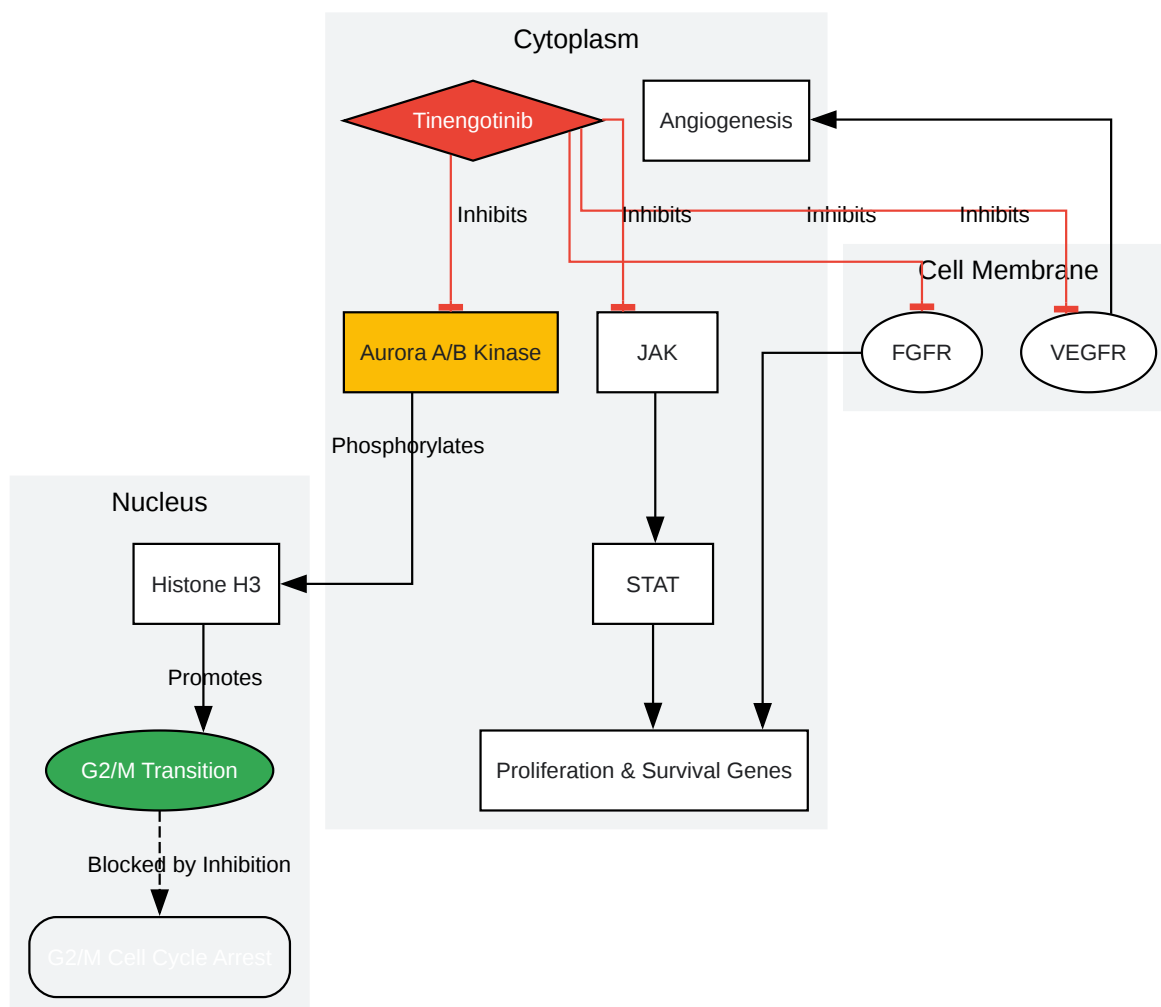
Data extracted from a study on HCC1806 cells, demonstrating a dose-dependent increase in the G2/M population, indicative of cell cycle arrest at this phase.

Mandatory Visualization



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Caption: Experimental workflow for analyzing **Tinengotinib**-induced cell cycle arrest.



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Caption: Simplified signaling pathway of **Tinengotinib** leading to G2/M cell cycle arrest.

Experimental Protocols

Materials and Reagents

- Cell Line: HCC1806 (Triple-Negative Breast Cancer)

- Compound: **Tinengotinib** (TT-00420)
- Vehicle: Dimethyl sulfoxide (DMSO)
- Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
- Reagents for Cell Harvest: Phosphate-Buffered Saline (PBS), Trypsin-EDTA
- Fixative: Cold 70% Ethanol
- Staining Solution: Propidium Iodide (PI)/RNase Staining Buffer[2]

Protocol for Cell Cycle Analysis

This protocol is a comprehensive guide for researchers to analyze the effects of **Tinengotinib** on the cell cycle of cancer cells.

1. Cell Culture and Treatment a. Culture HCC1806 cells in T-25 flasks with complete culture medium at 37°C in a humidified atmosphere with 5% CO₂. b. Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase and not confluent at the time of harvest. c. Once the cells have adhered, treat them with varying concentrations of **Tinengotinib** (e.g., 10 nM, 30 nM, 100 nM) and a vehicle control (DMSO) for 24 hours.[2]
2. Cell Harvesting and Fixation a. After the 24-hour incubation period, carefully aspirate the culture medium. b. Wash the cells once with PBS. c. Add Trypsin-EDTA to detach the cells from the plate. d. Neutralize the trypsin with complete culture medium and transfer the cell suspension to a 15 mL conical tube. e. Centrifuge the cells at 200 x g for 5 minutes at 4°C.[7] f. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. g. While gently vortexing, add 9 mL of ice-cold 70% ethanol dropwise to fix the cells.[7] h. Store the fixed cells at 4°C for at least 2 hours. Cells can be stored at -20°C for several weeks if necessary.[4]
3. Propidium Iodide Staining a. Centrifuge the fixed cells at 200 x g for 10 minutes at 4°C to pellet them.[7] b. Carefully decant the ethanol. c. Resuspend the cell pellet in 3 mL of cold PBS and transfer to a smaller tube (e.g., 12 x 75 mm).[7] d. Centrifuge again and discard the supernatant. e. Resuspend the cell pellet in 300-500 µL of PI/RNase Staining Buffer.[2][7] This solution contains propidium iodide to stain the DNA and RNase A to eliminate RNA, which can

also be stained by PI. f. Incubate the cells for 15-30 minutes at room temperature, protected from light.[7]

4. Flow Cytometry Analysis a. Analyze the stained cells on a flow cytometer (e.g., FACSCanto II).[5] b. Use an excitation wavelength of 488 nm and collect the PI fluorescence signal in the appropriate detector (typically around 617 nm). c. For each sample, acquire a sufficient number of events (e.g., 10,000-20,000 cells) to ensure statistical significance. d. Use software such as FlowJo to analyze the data.[8] Gate the single-cell population using forward scatter (FSC) and side scatter (SSC) plots. e. Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution. The G0/G1 peak will have the lowest DNA content (2N), the G2/M peak will have twice the DNA content (4N), and the S phase cells will have DNA content between 2N and 4N.[5] f. Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) for each treatment condition.

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